molecular formula C19H14N2O B12526048 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- CAS No. 653604-26-3

2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl-

Cat. No.: B12526048
CAS No.: 653604-26-3
M. Wt: 286.3 g/mol
InChI Key: RXBFLNOZYSHCQH-UHFFFAOYSA-N
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Description

IUPAC Name: 6-cyano-N-methyl-N-phenylnaphthalene-2-carboxamide CAS Registry Number: 653604-26-3 Molecular Formula: C₁₉H₁₄N₂O Molecular Weight: 286.33 g/mol Structural Features:

  • A naphthalene backbone substituted with a cyano group (-CN) at position 4.
  • An amide group at position 2, modified with methyl and phenyl substituents (N-methyl-N-phenyl).
  • Key Identifiers: SMILES: CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N InChIKey: RXBFLNOZYSHCQH-UHFFFAOYSA-N

Properties

CAS No.

653604-26-3

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

6-cyano-N-methyl-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C19H14N2O/c1-21(18-5-3-2-4-6-18)19(22)17-10-9-15-11-14(13-20)7-8-16(15)12-17/h2-12H,1H3

InChI Key

RXBFLNOZYSHCQH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl amines with methyl cyanoacetate under solvent-free conditions at room temperature. Another method involves the fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures, such as 150°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared to structurally related naphthalenecarboxamide derivatives (Table 1), focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Context
6-cyano-N-methyl-N-phenyl- (Target) Cyano (C6), N-methyl-N-phenyl amide C₁₉H₁₄N₂O 286.33 Cyano, tertiary amide PLD inhibition (inferred)
NCDOB 5-chloro, piperidinyl side chain C₂₇H₂₇ClN₄O₂ 487.99 Chloro, benzimidazolone PLD2 inhibitor in lymphoma
NFOT 3-fluorophenyl, spiro[4.5]decane moiety C₂₈H₂₉FN₄O₂ 484.55 Fluorine, spiro ring Anti-metastatic in breast cancer
6-carbamimidoyl-N-phenyl- () Amidino group (C6), N-phenylamide C₁₈H₁₅N₃O 289.33 Amidino, secondary amide Enzyme inhibition (unspecified)
6-cyano-N-(3-ethoxyphenyl)- () Ethoxy-phenyl substitution C₂₀H₁₆N₂O₂ 316.35 Ethoxy, cyano Target-optimized solubility

Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s XlogP (3.3) is lower than NCDOB (estimated >4) due to the absence of a chloro group, suggesting better solubility but reduced membrane penetration .

Research Findings and Implications

  • PLD Inhibition: Naphthalenecarboxamides with hydrophobic substituents (e.g., chloro in NCDOB) show enhanced PLD2 affinity, while spiro systems (NFOT) improve pharmacokinetic profiles . The target compound’s cyano group may balance electronic effects and solubility.
  • Structural Optimization : Ethoxy and cyclopentyloxy substituents () demonstrate how side-chain modifications can tailor solubility and target engagement .

Biological Activity

2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a naphthalene ring system with a carboxamide functional group and a cyano substituent. Its molecular formula is C16H14N2OC_{16}H_{14}N_2O and it has a molecular weight of approximately 286.3 g/mol. The structural arrangement allows for diverse interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of 2-Naphthalenecarboxamide, including the specific compound , exhibit various biological activities. These activities are primarily attributed to their ability to interact with specific molecular targets, influencing biochemical pathways that may lead to therapeutic applications.

Key Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis and inhibiting proliferation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are critical in various metabolic pathways.

The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- exerts its biological effects is linked to its structural features:

  • Cyano Group : This group may participate in nucleophilic addition reactions, facilitating interactions with biological macromolecules.
  • Naphthalene Ring : The aromatic nature allows for π-π stacking interactions with DNA or proteins, which can modulate their activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl-C16H14N2OC_{16}H_{14}N_2O286.3 g/molContains a methyl group
2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)-C17H16N2O2C_{17}H_{16}N_2O_2302.33 g/molFeatures a methoxy substituent
2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)-C18H16N2O2C_{18}H_{16}N_2O_2330.38 g/molContains a phenoxy substituent

Case Studies and Research Findings

  • Anticancer Studies : A study published in MDPI explored the effects of similar compounds on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Research conducted by various groups has demonstrated that derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
  • Enzyme Inhibition Mechanisms : A detailed analysis revealed that the compound can inhibit key enzymes involved in metabolic pathways related to cancer progression, thereby providing insights into its potential therapeutic applications .

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